

Role of maytansinoids as cytotoxic payloads in ADCs

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Compound of Interest

Compound Name: Val-Cit-amide-Cbz-N(Me)-
Maytansine

Cat. No.: B15605704

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An In-depth Technical Guide on the Role of Maytansinoids as Cytotoxic Payloads in Antibody-Drug Conjugates (ADCs)

Introduction

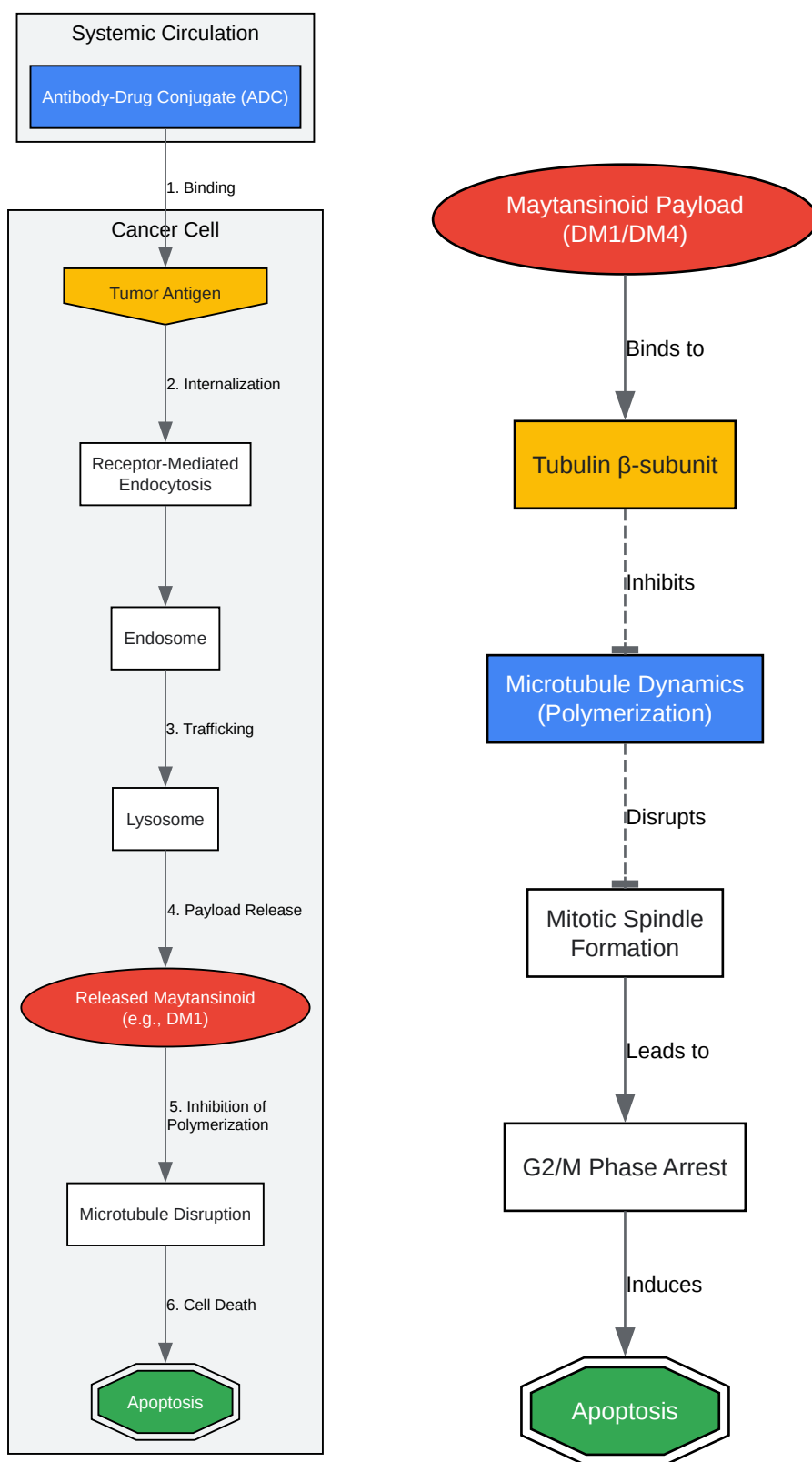
Maytansinoids are a class of highly potent cytotoxic agents that have become integral to the development of Antibody-Drug Conjugates (ADCs), a revolutionary approach to targeted cancer therapy.[1] Originally isolated from the Ethiopian shrub *Maytenus ovatus*, maytansine and its derivatives (maytansinoids) are benzoansamamides that function as powerful microtubule inhibitors.[2][3][4][5][6] Early clinical trials using maytansine as a standalone chemotherapeutic agent were halted due to severe systemic toxicity and a narrow therapeutic window.[4][7][8] However, their exceptional potency, with cytotoxic activity in the sub-nanomolar range, made them ideal candidates for the targeted delivery mechanism of ADCs.[1][2][3][8]

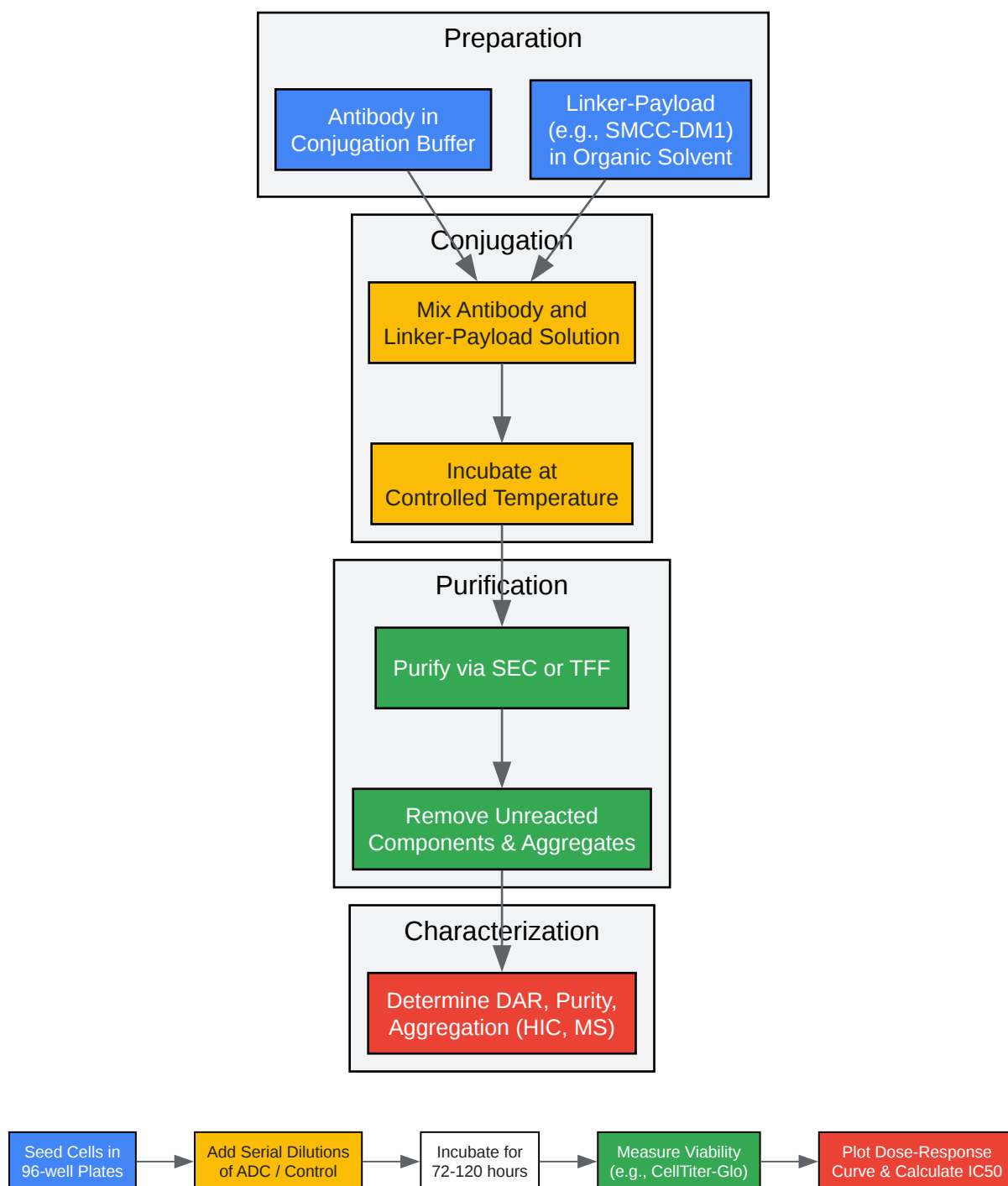
By chemically linking maytansinoid derivatives, such as DM1 (emtansine) and DM4 (ravtansine), to monoclonal antibodies (mAbs) that specifically target tumor-associated antigens, their cell-killing power can be directed primarily to cancer cells, significantly enhancing the therapeutic index and minimizing damage to healthy tissues.[8][9] This guide provides a comprehensive technical overview of the mechanism of action, structure-activity relationships, and key experimental methodologies related to maytansinoids in their role as ADC payloads.

Mechanism of Action

The anticancer activity of maytansinoid-based ADCs is a multi-step process that begins with targeted delivery and culminates in the induction of programmed cell death.

- **Targeted Binding and Internalization:** The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.^{[7][10]}
- **Endocytosis and Lysosomal Trafficking:** Upon binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.^{[7][10][11]} The resulting endosome fuses with a lysosome.^{[7][11]}
- **Payload Release:** Inside the lysosome, acidic conditions and enzymes cleave the linker, releasing the active maytansinoid payload into the cytoplasm. For ADCs with non-cleavable linkers, proteolytic degradation of the antibody releases the maytansinoid still attached to the linker and a single amino acid (e.g., lysine).^{[7][11][12]}
- **Cytotoxic Effect:** The released maytansinoid exerts its potent cell-killing effect by disrupting the microtubule network.^[7]





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